

# An In-Depth Technical Guide to 5-Nitropseudocumene: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 1,2,4-Trimethyl-5-nitrobenzene

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## Introduction

5-Nitropseudocumene, systematically known as **1,2,4-trimethyl-5-nitrobenzene**, is a nitroaromatic hydrocarbon of significant interest in synthetic organic chemistry.<sup>[1][2]</sup> Its molecular structure, featuring a benzene ring substituted with three methyl groups and a nitro group, provides a unique combination of steric and electronic properties. This guide offers a comprehensive overview of the physical and chemical properties of 5-nitropseudocumene, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications, particularly in the realm of drug discovery and medicinal chemistry.

The pseudocumene (1,2,4-trimethylbenzene) scaffold is a recurring motif in pharmacologically active molecules, and the introduction of a nitro group opens up a plethora of synthetic possibilities. The nitro group is a versatile functional group that can be readily transformed into other functionalities, such as amines, or used to activate the aromatic ring for nucleophilic substitution reactions.<sup>[3][4][5][6]</sup> Understanding the nuanced properties of 5-nitropseudocumene is therefore crucial for its effective utilization as a building block in the synthesis of complex molecular architectures.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key physical and chemical properties of 5-nitropseudocumene are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	165.19 g/mol	[1]
Appearance	Solid	Sigma-Aldrich
Melting Point	68-72 °C	Sigma-Aldrich
Boiling Point	265 °C	Sigma-Aldrich
CAS Number	610-91-3	[1]
Synonyms	1,2,4-Trimethyl-5-nitrobenzene, 5-Nitro-1,2,4-trimethylbenzene	[1][2]
InChI Key	WILMQVBUCETSB-UHFFFAOYSA-N	[1]
SMILES	<chem>CC1=CC(=C(C=C1C)[O-])C</chem>	[1]

## Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 5-nitropseudocumene.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum of 5-nitropseudocumene is expected to show distinct signals for the aromatic protons and the methyl protons. The electron-withdrawing nature of the nitro group will cause a downfield shift in the signals of the adjacent aromatic protons.[7] [8] The aromatic region will likely display two singlets, corresponding to the two non-equivalent aromatic protons. The methyl groups will also exhibit distinct singlets in the upfield region of the spectrum.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field. The signals for the methyl carbons will be observed at higher field.[\[7\]](#)[\[8\]](#)

A representative, though not experimentally derived, depiction of the expected NMR peak assignments is available on public databases such as PubChem.[\[1\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of 5-nitropseudocumene is characterized by strong absorption bands corresponding to the nitro group. Specifically, asymmetric and symmetric stretching vibrations of the N-O bond are typically observed in the regions of  $1550\text{--}1475\text{ cm}^{-1}$  and  $1360\text{--}1290\text{ cm}^{-1}$ , respectively. Additional bands corresponding to C-H stretching of the aromatic ring and methyl groups, as well as C=C stretching of the aromatic ring, will also be present.[\[1\]](#)[\[9\]](#)

## Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 5-nitropseudocumene will show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the nitro group ( $\text{NO}_2$ ) and successive loss of methyl radicals.[\[1\]](#)[\[10\]](#)

## Chemical Properties and Reactivity

The chemical behavior of 5-nitropseudocumene is dictated by the interplay of the electron-donating methyl groups and the strongly electron-withdrawing nitro group.

## Synthesis of 5-Nitropseudocumene

The most common method for the synthesis of 5-nitropseudocumene is the direct nitration of pseudocumene (1,2,4-trimethylbenzene). This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ), which then attacks the electron-rich aromatic ring of pseudocumene. The directing effects of the three methyl groups favor substitution at the C5 position.

$\text{HNO}_3, \text{H}_2\text{SO}_4$ Pseudocumene  
(1,2,4-Trimethylbenzene)

Nitration

5-Nitropseudocumene

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Caption: Synthesis of 5-Nitropseudocumene via Nitration.

## Reactivity of the Nitro Group

The nitro group of 5-nitropseudocumene is a versatile handle for further functionalization.

- **Reduction to an Amine:** The nitro group can be readily reduced to an amino group ( $\text{NH}_2$ ) to form 5-aminopseudocumene. This transformation is a cornerstone of aromatic chemistry and can be achieved using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation. The resulting aniline derivative is a valuable precursor for the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and polymers.
- **Nucleophilic Aromatic Substitution ( $\text{S}_{\text{N}}\text{Ar}$ ):** The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. While the positions ortho to the nitro group in 5-nitropseudocumene are sterically hindered by the methyl groups, this activation can still facilitate the displacement of a suitable leaving group, should one be present on the ring.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[11\]](#)

## Experimental Protocols

### Synthesis of 5-Nitropseudocumene

Materials:

- Pseudocumene (1,2,4-trimethylbenzene)
- Concentrated nitric acid (70%)
- Concentrated sulfuric acid (98%)
- Ice

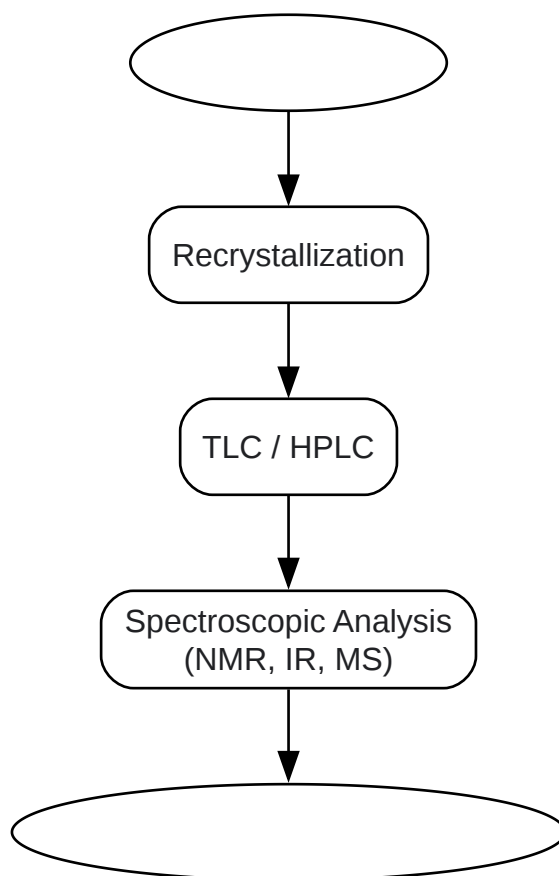
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Separatory funnel
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- In a flask equipped with a magnetic stir bar and placed in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with constant stirring. Keep the temperature of the nitrating mixture below 10 °C.
- In a separate flask, dissolve pseudocumene in a minimal amount of dichloromethane.
- Slowly add the nitrating mixture dropwise to the pseudocumene solution while maintaining the temperature below 10 °C with vigorous stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Carefully pour the reaction mixture over crushed ice.
- Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
- Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

## Characterization Workflow



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Caption: Workflow for the Purification and Characterization of 5-Nitropseudocumene.

## Applications in Drug Discovery and Research

While 5-nitropseudocumene itself is not a therapeutic agent, its structural motifs and reactive handles are of considerable interest to medicinal chemists.

- As a Synthetic Intermediate: The true value of 5-nitropseudocumene in drug discovery lies in its potential as a versatile starting material. The conversion of the nitro group to an amine provides a key entry point for the construction of more complex molecules. The resulting 5-aminopseudocumene can be further elaborated through a variety of reactions, such as

amide bond formation, sulfonylation, and diazotization, to generate libraries of compounds for biological screening.

- **The Role of the Pseudocumene Scaffold:** The trimethylbenzene core can impart favorable pharmacokinetic properties to a drug candidate, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability. The specific substitution pattern of pseudocumene can also influence the binding affinity and selectivity of a molecule for its biological target.
- **Nitroaromatics in Medicinal Chemistry:** Nitroaromatic compounds have a long history in medicine and continue to be a source of new drug leads. The nitro group can participate in crucial interactions with biological targets and is a key feature in several approved drugs. Furthermore, the bioreduction of the nitro group under hypoxic conditions is a strategy that has been explored for the development of targeted anticancer agents.

## Conclusion

5-Nitropseudocumene is a valuable chemical entity with a well-defined set of physicochemical and spectroscopic properties. Its synthesis is straightforward, and its chemical reactivity, particularly the versatility of the nitro group, makes it an attractive building block for synthetic chemists. For researchers in drug discovery, 5-nitropseudocumene represents a readily accessible starting material for the generation of novel compounds with potential therapeutic applications. A thorough understanding of the principles outlined in this guide will enable scientists to effectively harness the potential of this important nitroaromatic compound in their research endeavors.

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